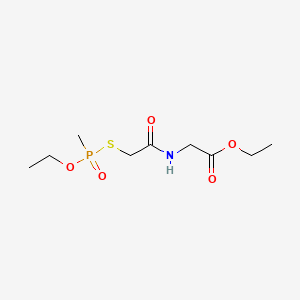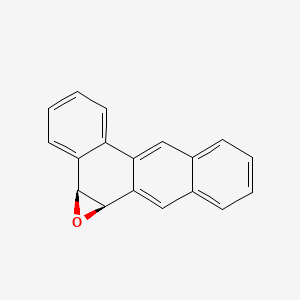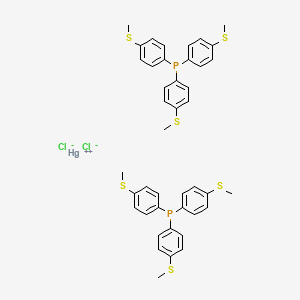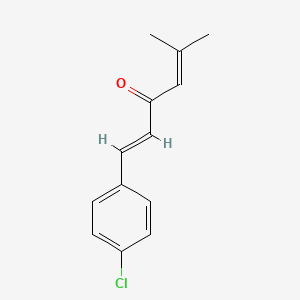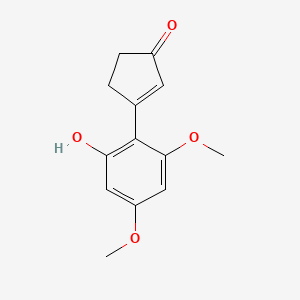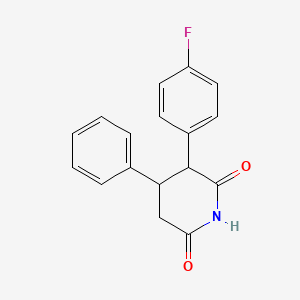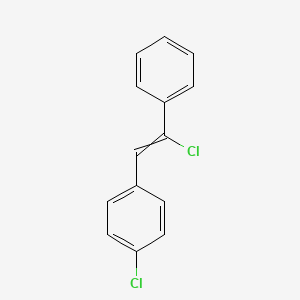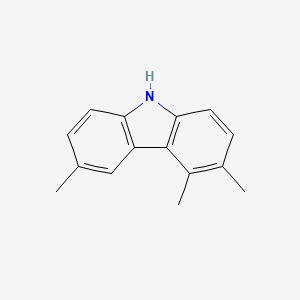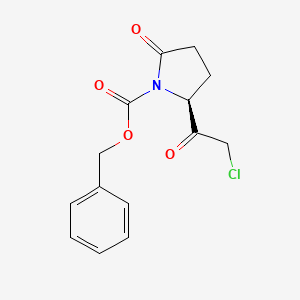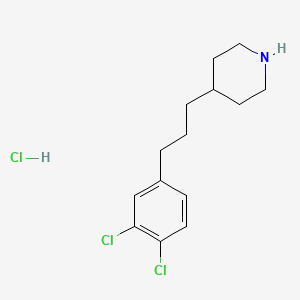
Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and a propyl chain, forming a hydrochloride salt. It is often used in various chemical reactions and has significant implications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Piperidine, 4-(3-phenylpropyl)-, hydrochloride
- Piperidine, 4-(3-(4-chlorophenyl)propyl)-, hydrochloride
- Piperidine, 4-(3-(2,4-dichlorophenyl)propyl)-, hydrochloride
Uniqueness
Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
76000-02-7 |
|---|---|
分子式 |
C14H20Cl3N |
分子量 |
308.7 g/mol |
IUPAC名 |
4-[3-(3,4-dichlorophenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N.ClH/c15-13-5-4-12(10-14(13)16)3-1-2-11-6-8-17-9-7-11;/h4-5,10-11,17H,1-3,6-9H2;1H |
InChIキー |
JTMHUBPTTSLQLD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCCC2=CC(=C(C=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


